3-Methyl-4-propoxybenzaldehyde

Catalog No.
S740242
CAS No.
820236-96-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-propoxybenzaldehyde

CAS Number

820236-96-2

Product Name

3-Methyl-4-propoxybenzaldehyde

IUPAC Name

3-methyl-4-propoxybenzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

HTNVOKBPQBSBAK-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C=O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C

3-Methyl-4-propoxybenzaldehyde is an organic compound characterized by a benzaldehyde moiety with a propoxy group and a methyl group attached to the aromatic ring. Its molecular formula is C11H14O2C_{11}H_{14}O_2, and it features a structure that includes an aldehyde functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the propoxy group enhances its hydrophobicity, making it more soluble in organic solvents compared to simpler aromatic compounds.

, including:

  • Oxidation: The aldehyde group can be oxidized to form 3-methyl-4-propoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 3-methyl-4-propoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methyl and propoxy groups can participate in nucleophilic substitution reactions under basic conditions, potentially leading to various substituted derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research indicates that 3-Methyl-4-propoxybenzaldehyde exhibits various biological activities, including antimicrobial properties. The compound's structure allows for significant interactions with biological targets, particularly microbial membranes. Studies have shown that derivatives of this compound can effectively bind to bacterial cells, suggesting potential applications in antimicrobial therapies. The dimethylaminomethyl group present in similar compounds is often associated with enhanced interaction with biological targets, indicating that modifications to the structure can lead to increased efficacy against pathogens.

The synthesis of 3-Methyl-4-propoxybenzaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with 4-hydroxy-3-methylbenzaldehyde.
  • Etherification: The hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is etherified using propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxy-3-methylbenzaldehyde.
  • Mannich Reaction: This compound can undergo a Mannich reaction with formaldehyde and dimethylamine to introduce additional functional groups if desired.

These methods can be adapted for laboratory or industrial production, optimizing reaction conditions for higher yields and purity.

3-Methyl-4-propoxybenzaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: Used as a probe in biochemical assays and studies of enzyme mechanisms.
  • Industrial Use: Employed in the synthesis of specialty chemicals and as a reagent in analytical chemistry.

The unique properties conferred by its functional groups make it valuable in various research and industrial applications.

Interaction studies involving 3-Methyl-4-propoxybenzaldehyde focus on its binding affinity to biological targets. Techniques such as molecular docking simulations and binding assays are often employed to evaluate the efficacy of the compound against various pathogens. Research indicates that compounds with similar structures exhibit significant interactions with microbial membranes, which could lead to their use as effective antimicrobial agents.

Several compounds share structural similarities with 3-Methyl-4-propoxybenzaldehyde. Here are some notable examples:

Uniqueness

What sets 3-Methyl-4-propoxybenzaldehyde apart from these similar compounds is its specific combination of both the propoxy and methyl groups, which confer distinct chemical properties such as increased hydrophobicity and potential biological activity. These properties make it a valuable compound for further research and application in various fields.

XLogP3

3.1

Wikipedia

3-Methyl-4-propoxybenzaldehyde

Dates

Last modified: 08-15-2023

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